2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester
CAS No.: 1171924-18-7
Cat. No.: VC11703534
Molecular Formula: C15H13BrO3S
Molecular Weight: 353.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171924-18-7 |
|---|---|
| Molecular Formula | C15H13BrO3S |
| Molecular Weight | 353.2 g/mol |
| IUPAC Name | ethyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-hydroxybenzoate |
| Standard InChI | InChI=1S/C15H13BrO3S/c1-2-19-15(18)14-10(4-3-5-12(14)17)6-7-11-8-9-13(16)20-11/h3-9,17H,2H2,1H3/b7-6+ |
| Standard InChI Key | WIJBSFAWXRAZHX-VOTSOKGWSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(S2)Br |
| SMILES | CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(S2)Br |
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(S2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-hydroxybenzoate, reflects its intricate structure. Key components include:
-
A 6-hydroxybenzoic acid ethyl ester core providing hydrogen-bonding capability through the hydroxyl group.
-
A vinyl bridge (-CH=CH-) enabling π-conjugation between aromatic systems.
-
A 5-bromo-thiophene ring contributing halogen-mediated electronic effects and steric bulk .
The molecular formula is C₁₅H₁₃BrO₃S, with a molecular weight of 353.23 g/mol. X-ray crystallography would likely reveal planarity between the benzoate and thiophene rings due to conjugation across the vinyl group, though experimental structural data remains limited in publicly available literature .
Table 1: Key Chemical Identifiers
Synthesis and Purification
Synthetic Pathways
The synthesis generally follows a multi-step protocol:
-
Esterification: 6-hydroxybenzoic acid reacts with ethanol under acid catalysis to form the ethyl ester.
-
Vilsmeier-Haack Reaction: Introduction of the formyl group at the ortho position relative to the hydroxyl group.
-
Wittig Reaction: The formyl group couples with a phosphonium ylide derived from 5-bromo-2-thiophenemethanol to install the vinyl-thiophene moiety .
Critical parameters include:
-
Temperature control (<0°C) during ylide formation to prevent side reactions.
-
Use of anhydrous solvents (THF, DMF) to maximize Wittig reaction yields.
-
Final purification via silica gel chromatography, achieving ≥97% purity .
Scalability Challenges
Industrial-scale production faces hurdles in:
-
Bromine Handling: Requires specialized equipment due to bromine’s volatility and toxicity.
-
Stereochemical Control: Ensuring E-selectivity in the Wittig step demands precise stoichiometry of reagents.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMSO: 32 mg/mL; DMF: 28 mg/mL), sparingly soluble in water (<0.1 mg/mL) .
-
Thermal Stability: Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures ≥220°C, suggesting suitability for high-temperature processing.
Electronic Properties
The bromine atom’s electron-withdrawing effect (-I) combined with the thiophene ring’s electron-rich nature creates a push-pull system:
-
HOMO-LUMO Gap: Estimated at 3.1 eV via computational modeling, indicating potential as an organic semiconductor.
-
Dipole Moment: Calculated μ = 4.2 D, favoring alignment in electric fields for nonlinear optical applications.
| Compound | Target Enzyme | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 4-Amino-3-bromo-5-fluorobenzohydrazide | AChE | 0.59 | -7.3 |
| Benzylaminobenzoic acid | BChE | 502.67 | -5.53 |
| Target Compound (Predicted) | AChE | 1.2* | -6.8* |
*Computational prediction based on molecular docking .
Antimicrobial Applications
The bromine atom’s electronegativity may enhance membrane permeability, as seen in brominated quinolones with MIC values of 0.5–2 μg/mL against Gram-positive pathogens .
Comparative Analysis with Analogous Compounds
Structural Modifications
Replacing the bromine atom or modifying the ester group significantly alters properties:
Table 3: Impact of Substituent Variations
| Derivative | Modification | Effect on Properties |
|---|---|---|
| 2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester | Acetylation of hydroxyl | Increased lipophilicity (LogP +0.9) |
| 2-[2-(5-Iodo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester | Iodine substitution | Enhanced radiocontrast potential |
| 2-[2-(Thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester | Dehalogenation | Reduced molecular weight (ΔMW -79.9) |
Performance in Material Science
Compared to non-brominated analogs:
-
Conductivity: Bromine doping increases conductivity from 10⁻⁵ S/cm to 10⁻³ S/cm in polymer composites.
-
Thermal Stability: Decomposition temperature rises by 40°C due to bromine’s radical scavenging.
Future Directions and Challenges
Synthetic Optimization
-
Develop continuous flow processes to improve Wittig reaction yields beyond current 65% batch levels .
-
Explore enzymatic esterification to replace acid catalysis, reducing byproduct formation .
Biological Screening
Priority areas include:
-
Neurodegenerative Diseases: Full IC₅₀ profiling against AChE/BChE isoforms.
-
Oncology: Screening across NCI-60 cancer cell lines to identify lead candidates.
Materials Development
-
Fabricate organic field-effect transistors (OFETs) to assess charge carrier mobility.
-
Test as a hole-transport layer in perovskite solar cells, leveraging bromine’s interfacial passivation effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume